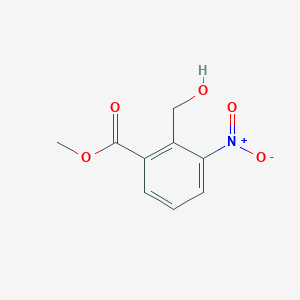
(S)-Aclidinium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Aclidinium Bromide is a quaternary ammonium compound used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) that helps to relax the muscles around the airways, making it easier to breathe.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Aclidinium Bromide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the quinuclidine ring: This is achieved through a series of cyclization reactions.
Introduction of the bromide ion: This step involves the reaction of the quinuclidine intermediate with bromine or a brominating agent under controlled conditions.
Chiral resolution: The final step involves the separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis of intermediates: Using automated reactors and continuous flow systems.
Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography.
Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
化学反应分析
Types of Reactions
(S)-Aclidinium Bromide undergoes several types of chemical reactions, including:
Substitution reactions: Common in the presence of nucleophiles.
Oxidation and reduction reactions: Though less common, these can occur under specific conditions.
Hydrolysis: In aqueous environments, leading to the breakdown of the compound.
Common Reagents and Conditions
Brominating agents: Such as bromine or N-bromosuccinimide (NBS) for introducing the bromide ion.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions include various brominated intermediates and the final this compound compound.
科学研究应用
(S)-Aclidinium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential use in other respiratory conditions.
Medicine: Primarily used in the treatment of COPD, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new bronchodilator formulations and delivery systems.
作用机制
(S)-Aclidinium Bromide exerts its effects by blocking the muscarinic receptors in the airways. This prevents the binding of acetylcholine, a neurotransmitter that causes muscle contraction. By inhibiting this action, this compound relaxes the smooth muscles around the airways, leading to bronchodilation and improved airflow.
相似化合物的比较
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in COPD treatment.
Glycopyrronium Bromide: Similar in action but with different pharmacokinetic properties.
Umeclidinium Bromide: Also a LAMA, used in combination with other bronchodilators.
Uniqueness
(S)-Aclidinium Bromide is unique due to its specific binding affinity and duration of action, which provides sustained bronchodilation with a favorable safety profile. Its rapid onset of action and minimal systemic absorption make it a preferred choice for many patients with COPD.
属性
CAS 编号 |
320346-78-9 |
|---|---|
分子式 |
C₂₆H₃₀BrNO₄S₂ |
分子量 |
564.55 |
同义词 |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)


